molecular formula C17H23N3 B11744085 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

Cat. No.: B11744085
M. Wt: 269.4 g/mol
InChI Key: AJTVYTXKEHDZIK-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentyl group attached to a pyrazole ring, which is further connected to a phenylethylamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group and the phenylethylamine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions involving (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may exhibit similar chemical and biological properties.

    Phenylethylamine derivatives: These compounds contain the phenylethylamine moiety and are known for their potential psychoactive or therapeutic effects.

Properties

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C17H23N3/c1-2-6-15(7-3-1)10-11-18-12-16-13-19-20(14-16)17-8-4-5-9-17/h1-3,6-7,13-14,17-18H,4-5,8-12H2

InChI Key

AJTVYTXKEHDZIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCCC3=CC=CC=C3

Origin of Product

United States

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